molecular formula C8H7ClN2O B11907548 3-Chloro-1-methyl-1H-indazol-7-ol

3-Chloro-1-methyl-1H-indazol-7-ol

Cat. No.: B11907548
M. Wt: 182.61 g/mol
InChI Key: IRKQIBSFUSQACT-UHFFFAOYSA-N
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Description

3-Chloro-1-methyl-1H-indazol-7-ol is a heterocyclic compound belonging to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This compound is characterized by the presence of a chlorine atom at the 3rd position, a methyl group at the 1st position, and a hydroxyl group at the 7th position of the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-methyl-1H-indazol-7-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloro-4-methylphenylhydrazine with formic acid can lead to the formation of the desired indazole derivative .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. Transition metal-catalyzed reactions, such as copper-catalyzed cyclization, are often employed to achieve efficient synthesis. These methods are designed to minimize byproducts and maximize the yield of the target compound .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-methyl-1H-indazol-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Chloro-1-methyl-1H-indazol-7-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The compound’s structure allows it to interact with various biological pathways, leading to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole: Lacks the chlorine and hydroxyl groups, resulting in different biological activities.

    3-Chloro-1H-indazole: Similar structure but lacks the methyl and hydroxyl groups.

    1-Methyl-1H-indazole: Lacks the chlorine and hydroxyl groups.

Uniqueness

3-Chloro-1-methyl-1H-indazol-7-ol is unique due to the presence of both the chlorine atom and the hydroxyl group, which contribute to its distinct chemical reactivity and biological activities. These functional groups enable the compound to participate in a wider range of chemical reactions and interact with different molecular targets compared to its analogs .

Biological Activity

3-Chloro-1-methyl-1H-indazol-7-ol is a synthetic compound belonging to the indazole family, characterized by its unique structure that includes a chlorine atom and a hydroxyl group. With a molecular formula of C9H8ClN3O and a molecular weight of approximately 197.63 g/mol, this compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The indazole core provides a scaffold for various pharmacological applications. The structural features of this compound include:

Property Value
Molecular FormulaC9H8ClN3O
Molecular Weight197.63 g/mol
IUPAC NameThis compound
StructureChemical Structure

Biological Activities

Research indicates that this compound exhibits several significant biological activities, including:

Anticancer Activity

Preliminary studies suggest that this compound may inhibit cancer cell proliferation through interactions with specific molecular targets. The mechanism of action appears to involve the modulation of signaling pathways associated with cell growth and apoptosis .

Case Study:
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, demonstrating its potential as an anticancer agent. The compound's efficacy was evaluated using various cancer cell lines, revealing an IC50 value indicative of its potency .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against fungal strains such as Candida albicans. The results indicated that it possesses significant antifungal activity, making it a candidate for further development as an antifungal agent .

Enzymatic Inhibition

Studies have explored the compound's ability to inhibit specific enzymes, which is crucial for understanding its therapeutic potential. For instance, it has been reported to exhibit inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism .

The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets. This includes:

  • Enzyme Interaction : The compound may bind to active sites on enzymes, altering their activity.
  • Cell Signaling Modulation : It could influence signaling pathways that regulate cell proliferation and apoptosis.
  • Reactive Oxygen Species (ROS) Scavenging : Potential antioxidant properties may contribute to its protective effects against oxidative stress .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name Structural Features Unique Aspects
1H-IndazoleParent structure without substitutionsLacks functional groups enhancing reactivity
2H-IndazoleTautomeric form of indazoleDifferent stability and reactivity
3-Methyl-1H-indazoleMethyl group at the 3-positionLacks chlorine and hydroxyl groups
7-HydroxyindazoleHydroxyl group at the 7-positionNo methyl or chlorine substitutions

The specific substitution pattern in this compound significantly influences both its chemical reactivity and biological activity compared to these similar compounds .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 3-Chloro-1-methyl-1H-indazol-7-ol, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves halogenation and methylation steps on an indazole core. A common approach is to use PEG-400:DMF as a solvent system with CuI catalysis for coupling reactions, followed by purification via flash column chromatography (70:30 ethyl acetate:hexane). Yields (35–45%) can be improved by optimizing reaction time, solvent ratios, and catalyst loading. For example, extended stirring (12–24 hours) and controlled temperature (room temperature to 70°C) enhance intermediate stability .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Use 1H/13C NMR to verify substituent positions (e.g., δ 3.76 ppm for methyl groups in DMSO-d6) and HRMS for molecular weight confirmation. TLC (Rf = 0.33 in 70:30 ethyl acetate:hexane) and HPLC (>95% purity) are critical for assessing purity. For crystallographic validation, SHELX programs (e.g., SHELXL) refine crystal structures against high-resolution data to resolve ambiguities .

Q. What solvent systems and conditions are optimal for recrystallizing this compound?

  • Methodological Answer : Ethanol or ethyl acetate/hexane mixtures are preferred due to the compound’s moderate polarity. Gradual cooling from reflux (70°C) to 4°C enhances crystal formation. Avoid DMF residues by vacuum drying at 70°C post-crystallization .

Advanced Research Questions

Q. How do substituent positions (e.g., chloro at C3, methyl at N1) influence the compound’s bioactivity, particularly in kinase inhibition?

  • Methodological Answer : Chloro groups at C3 enhance steric hindrance, potentially blocking ATP-binding pockets in kinases. Compare IC50 values of analogs (e.g., 4-Chloro-1-methyl-1H-indazol-7-amine shows IC50 < 3 nM against FGFR). Use molecular docking (e.g., AutoDock Vina) and SAR studies to map interactions. Structural analogs with nitro groups (e.g., 7-Chloro-1-methyl-5-nitro-1H-indazole) show reduced activity after reduction to amines, highlighting substituent sensitivity .

Q. What strategies resolve contradictions in reported bioactivity data for chloro-substituted indazoles?

  • Methodological Answer : Cross-validate assays (e.g., kinase inhibition vs. cell proliferation) under standardized conditions (pH, temperature). For example, discrepancies in IC50 may arise from assay interference by DMSO (>0.1% v/v). Use orthogonal methods like SPR (surface plasmon resonance) to confirm binding kinetics. Meta-analysis of published data (e.g., PubChem BioAssay) identifies outliers due to solvent artifacts .

Q. How can computational modeling predict reactivity in nucleophilic substitution reactions involving this compound?

  • Methodological Answer : DFT calculations (e.g., Gaussian 16) model transition states for Cl substitution by nucleophiles (e.g., amines). Compare activation energies for SN1 vs. SN2 pathways. Experimentally, LiAlH4 or Pd-C/H2 selectively reduce nitro groups without affecting chloro substituents, as seen in 7-Chloro-1-methyl-5-nitro-1H-indazole derivatives .

Q. Which analytical techniques reliably detect decomposition products under varying storage conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS identify hydrolyzed or oxidized byproducts (e.g., hydroxylation at C7). Use Q-TOF mass spectrometry for high-resolution fragmentation patterns. Store the compound in amber vials under argon at -20°C to minimize light/oxygen degradation .

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

3-chloro-1-methylindazol-7-ol

InChI

InChI=1S/C8H7ClN2O/c1-11-7-5(8(9)10-11)3-2-4-6(7)12/h2-4,12H,1H3

InChI Key

IRKQIBSFUSQACT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=C2O)C(=N1)Cl

Origin of Product

United States

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